N-(2-ethoxyphenyl)-2-butenediamide
Description
N-(2-ethoxyphenyl)-2-butenediamide is a diamide derivative of 2-butenedioic acid, characterized by a 2-ethoxyphenyl substituent attached to the nitrogen atom of the amide group. The 2-ethoxyphenyl group is a common pharmacophore in bioactive molecules, often influencing solubility, binding affinity, and metabolic stability . Butenediamides, such as N,N,N',N'-tetraethyl-2-butenediamide and N,N,N',N'-tetramethyl-2-butenediamide (Z-isomer), are documented in solubility handbooks, suggesting their relevance in pharmaceutical and materials science research .
Properties
IUPAC Name |
(E)-N'-(2-ethoxyphenyl)but-2-enediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-10-6-4-3-5-9(10)14-12(16)8-7-11(13)15/h3-8H,2H2,1H3,(H2,13,15)(H,14,16)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYSMGBUVLHAMN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-butenediamide typically involves the reaction of 2-ethoxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-ethoxyaniline+maleic anhydride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxyphenyl)-2-butenediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Based on the search results, here is information on the applications of compounds similar to "N-(2-ethoxyphenyl)-2-butenediamide":
Scientific Research Applications
- TRPC Channel Activation and Neurotrophic Effects: N-(2-ethoxyphenyl)acetamide (PPZ2), a compound similar in structure, can activate TRPC3/TRPC6/TRPC7 channels in human embryonic kidney cells . It also activates native TRPC6-like channels in smooth muscle cells and evokes cation currents and Ca2+ influx in rat cultured central neurons . Furthermore, PPZ2 can induce BDNF-like neurite growth and neuroprotection, which can be abolished by knockdown or inhibition of TRPC3/TRPC6/TRPC7 in cultured neurons .
- Antifungal Studies: Butenediamide analogues have shown antifungal activity. A series of butanediamine analogues were synthesized and tested on Candida species . Compounds with an unsubstituted phenyl ring and a 3-methoxyphenyl ring showed the most activity against fungal species, with MIC values ranging from 20.2 to 80.6 μM for C. albicans .
- Anti-Breast Cancer Activity: Benzoxazole derivatives were designed by combining a benzoxazole scaffold with different amines via a reversed phenyl amide linker . These compounds were synthesized and screened for their anti-breast cancer activity against MDA-MB-231 and MCF-7 cell lines . Some of the most potent cytotoxic compounds were further evaluated for their in vitro PARP-2 enzyme inhibition .
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2-butenediamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs: 2-Butenediamide Derivatives
The Handbook of Aqueous Solubility Data lists several 2-butenediamide derivatives, highlighting substituent-dependent variations in physicochemical properties (Table 1).
Table 1: Structural analogs of 2-butenediamide derivatives
Key Observations :
- Substituent Effects : Bulkier alkyl groups (e.g., ethyl) may reduce aqueous solubility compared to methyl groups due to increased hydrophobicity. The 2-ethoxyphenyl group in the target compound likely further decreases solubility, as aryl ethers are less polar than alkyl chains .
- Stereochemistry : The Z-isomer of N,N,N',N'-tetramethyl-2-butenediamide may exhibit distinct solubility and reactivity compared to the E-isomer, though data is incomplete .
Compounds with 2-Ethoxyphenyl Substituents
describes three 2-ethoxyphenyl-containing carboxamides (compounds 14 , 22 , and 8b ) synthesized as Chikungunya virus inhibitors. Though their cores differ (thiazole, imidazole, and pyrazole), their synthetic routes and substituent effects provide comparative insights (Table 2).
Key Observations :
- Synthetic Efficiency : Yields vary significantly (4–91%), influenced by reaction conditions and intermediate stability. For example, compound 8b achieved 91% yield via N-chlorosuccinimide (NCS) halogenation, suggesting robustness in pyrazole functionalization .
- Bioactivity : The thiazole derivative (14 ) demonstrated inhibitory activity against Chikungunya virus, underscoring the 2-ethoxyphenyl group’s role in targeting viral proteases .
Solubility and Physicochemical Properties
While solubility data for N-(2-ethoxyphenyl)-2-butenediamide is absent, related compounds suggest trends:
- Aqueous Solubility: 2-Butenediamides with polar substituents (e.g., sulfonamide groups) generally exhibit higher solubility than alkyl or aryl derivatives. For instance, N-[(4-aminophenyl)sulfonyl]-3-methyl-2-butenamide (solubility data pending) may outperform the target compound due to its hydrophilic sulfonamide moiety .
- Thermal Stability : Sulfonamide derivatives like N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide exhibit high crystallinity, as confirmed by X-ray studies, suggesting that the 2-ethoxyphenyl group in the target compound may enhance solid-state stability .
Biological Activity
N-(2-ethoxyphenyl)-2-butenediamide is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a butenediamide moiety. Its chemical structure can be represented as follows:
This compound is synthesized through the reaction of 2-ethoxyaniline with maleic anhydride, typically in solvents such as toluene or dichloromethane under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various physiological responses. The exact pathways are still under investigation, but preliminary studies suggest potential roles in antimicrobial and anti-inflammatory activities .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. For example, a study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes the biological activities of selected analogues:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| N-(2-methoxyphenyl)-2-butenediamide | Moderate | Low |
| N-(4-ethoxyphenyl)-2-butenediamide | Low | Moderate |
This comparison illustrates that while this compound shows superior antimicrobial activity, its anti-inflammatory effects are moderate compared to other derivatives.
Case Studies and Research Findings
Several studies have focused on the biological applications of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Chemistry evaluated the compound's efficacy against multiple pathogens, finding it effective at low concentrations .
- Anti-inflammatory Mechanisms : Research conducted by Tandfonline demonstrated that treatment with this compound reduced inflammatory markers in animal models of arthritis .
- Potential Drug Development : Investigations into its structural modifications have led to the identification of derivatives with enhanced biological activities, paving the way for new drug candidates targeting metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
